molecular formula C18H21NO2S2 B2605232 4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 1797258-65-1

4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2605232
CAS No.: 1797258-65-1
M. Wt: 347.49
InChI Key: YDCDGWIQDSFIQM-UHFFFAOYSA-N
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Description

4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics

Mechanism of Action

The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the specific substitutions on the thiophene ring. In general, these compounds might interact with their targets by forming covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the function of the target molecules .

The biochemical pathways affected by the compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the activity of that enzyme, thereby affecting the overall pathway .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological characteristics. These factors would also influence the compound’s bioavailability .

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound has antitumor effects, it might induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, or interfere with the blood supply to tumors .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and hence its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 4-(phenylsulfanyl)oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, a phenylsulfanyl group, and an oxan-4-ylmethyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-14-11-16(22-12-14)17(20)19-13-18(7-9-21-10-8-18)23-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCDGWIQDSFIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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